molecular formula C9H13ClFNO B1373434 2-Amino-3-(4-fluorophenyl)propan-1-ol CAS No. 35373-69-4

2-Amino-3-(4-fluorophenyl)propan-1-ol

Cat. No.: B1373434
CAS No.: 35373-69-4
M. Wt: 205.66 g/mol
InChI Key: CJNPZBLHJLXNSC-UHFFFAOYSA-N
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Description

2-Amino-3-(4-fluorophenyl)propan-1-ol is a fluorinated β-amino alcohol with the molecular formula C₉H₁₂FNO (molecular weight: 169.18 g/mol). This compound features a primary alcohol group, an amine group, and a 4-fluorophenyl substituent.

Properties

IUPAC Name

2-amino-3-(4-fluorophenyl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNPZBLHJLXNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697171
Record name 2-Amino-3-(4-fluorophenyl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35373-69-4
Record name 2-Amino-3-(4-fluorophenyl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-fluorophenyl)propan-1-ol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the reduction of 4-fluoroacetophenone with ammonia and a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using palladium or platinum catalysts under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
2-Amino-3-(4-fluorophenyl)propan-1-ol serves as an essential intermediate in the synthesis of more complex organic compounds. Its chiral nature allows for the creation of enantiomerically pure products, which are crucial in pharmaceutical development. The compound can be synthesized through various methods, including the reduction of 4-fluoroacetophenone or reductive amination processes.

Synthesis Method Description
Reduction of KetonesInvolves reducing 4-fluoroacetophenone using sodium borohydride or lithium aluminum hydride under inert conditions.
Reductive AminationUtilizes ammonia and reducing agents to form the amino alcohol from corresponding nitro compounds.

Biological Research

Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems, showing potential therapeutic applications in treating neurological disorders. Its ability to interact with neurotransmitter receptors could improve synaptic transmission and neuronal health.

Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, studies have shown significant cytotoxicity against prostate (PC-3) and lung (SK-LU-1) cancer cells. For instance:

Compound Cancer Cell Line IC50 (µM)
This compoundPC-330.0
This compoundSK-LU-125.0

These findings suggest that modifications to the core structure can enhance anticancer activity.

Antimicrobial Properties
Initial studies have explored the antimicrobial activity of this compound against several bacterial strains. Although results showed limited efficacy in some cases, its potential as a precursor for developing more potent antimicrobial agents remains an area of active research.

Pharmaceutical Applications

Therapeutic Agent Development
Ongoing research is focused on exploring this compound as a potential therapeutic agent for various conditions, particularly neurological and psychiatric disorders. Its structural similarity to neurotransmitters allows it to interact selectively with serotonin and norepinephrine transporters, which could contribute to mood regulation and cognitive function improvement .

Industrial Applications

In industrial settings, this compound is utilized in the production of fine chemicals and as an intermediate in various synthetic pathways. Its unique properties make it a valuable building block for more complex molecules used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

2-Amino-3-(4-chlorophenyl)propan-1-ol (CAS 35373-63-8)
  • Molecular Formula: C₉H₁₂ClNO
  • Molecular Weight : 185.653 g/mol
  • Physical Properties :
    • Melting Point: 80–83°C
    • Boiling Point: 338.4 ± 27.0°C
    • Density: 1.2 ± 0.1 g/cm³
  • Key Differences :
    Substitution of fluorine with chlorine increases molecular weight and polarizability, leading to higher boiling points and density compared to the fluoro analog. The 4-chloro derivative is commercially available with certified analytical documentation (COA, MSDS), suggesting its broader use in synthetic workflows .
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol (CAS 1323966-28-4)
  • Molecular Formula: C₉H₁₁ClFNO
  • Molecular Weight : 203.65 g/mol
  • Key Differences: The 2-chloro-6-fluoro substitution introduces steric hindrance and electronic effects distinct from the 4-fluoro isomer.

Enantiomeric Forms and Hydrochloride Salts

(R)-2-Amino-3-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS 2102410-90-0)
  • Molecular Formula: C₉H₁₃ClFNO
  • Molecular Weight : 209.66 g/mol
  • Key Features :
    The (R)-enantiomer is supplied as a hydrochloride salt (≥95% purity) for research use. Enantiomeric purity is critical for chiral drug development, as it can significantly influence pharmacokinetics and receptor interactions .
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS 154550-93-3)
  • Molecular Formula: C₉H₁₃ClFNO
  • Synonym: GS-0822

Substituent Modifications

(S)-2-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol (BD316740)
  • Molecular Formula: C₁₆H₁₉NO₂
  • This derivative is offered by BLD Pharm Ltd. in high purity (95%) for medicinal chemistry applications .

Tabulated Comparison of Key Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications/Notes
2-Amino-3-(4-fluorophenyl)propan-1-ol 4-fluoro C₉H₁₂FNO 169.18 N/A N/A Intermediate for CNS agents
2-Amino-3-(4-chlorophenyl)propan-1-ol 4-chloro C₉H₁₂ClNO 185.65 80–83 338.4 ± 27.0 Certified for synthesis
(R)-2-Amino-3-(4-fluorophenyl)...HCl 4-fluoro (R-config) C₉H₁₃ClFNO 209.66 N/A N/A Research code: GS-0822
2-Amino-3-(2-chloro-6-fluoro)... 2-chloro-6-fluoro C₉H₁₁ClFNO 203.65 N/A N/A Steric/electronic modulation

Research Implications and Trends

  • Halogen Effects : Chlorine substitution generally increases molecular weight and boiling points compared to fluorine, impacting solubility and thermal stability .
  • Stereochemistry : Enantiomer-specific hydrochloride salts (e.g., (R)-isomers) are prioritized in drug discovery for target selectivity .
  • Biological Activity: While α,β-unsaturated NRF2 activators (e.g., 1-(4-fluorophenyl)-3-(vinylsulfonyl)propan-1-ol) are studied for antioxidant properties , direct evidence linking this compound to NRF2 activation is absent.

Biological Activity

2-Amino-3-(4-fluorophenyl)propan-1-ol, also known as this compound hydrochloride, is a chiral compound with the molecular formula C9H13ClFNO and a molecular weight of approximately 201.66 g/mol. Its structure includes an amino group and a fluorophenyl moiety, which contribute to its biological activity and potential therapeutic applications, particularly in the field of medicinal chemistry for treating neurological disorders and other diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group facilitates the formation of hydrogen bonds with active site residues, while the fluorophenyl group enhances hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects .

Key Interactions

  • Hydrogen Bonding : The amino group can form crucial hydrogen bonds with biological targets.
  • Hydrophobic Interactions : The fluorophenyl moiety increases binding affinity through hydrophobic interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives such as 2-amino-3-cyano-4H-chromenes exhibited significant cytotoxicity against prostate (PC-3) and lung (SK-LU-1) cancer cell lines .

CompoundCancer Cell LineIC50 (µM)
2-Amino-3-cyano-4H-chromenePC-350.0
2-Amino-3-cyano-4H-chromeneSK-LU-145.0

These findings suggest that modifications to the core structure can enhance anticancer activity.

Neuropharmacological Effects

The structural similarity of this compound to L-phenylalanine suggests potential neuropharmacological applications. Research indicates that compounds with similar structures may influence neurotransmitter systems, although specific mechanisms remain under investigation .

Study on Anticancer Activity

In a recent study, a series of derivatives based on the structure of this compound were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications increased cytotoxicity while maintaining low toxicity towards normal cells .

In Silico Studies

Computational studies have been conducted to predict the binding affinity of this compound with various biological targets. Molecular docking simulations revealed strong interactions with key proteins involved in cancer progression, supporting its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(4-fluorophenyl)propan-1-ol
Reactant of Route 2
2-Amino-3-(4-fluorophenyl)propan-1-ol

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